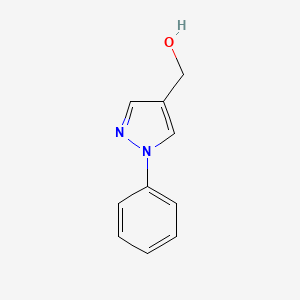
(1-phenyl-1H-pyrazol-4-yl)methanol
Descripción general
Descripción
“(1-phenyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the empirical formula C10H10N2O . It is a member of the pyrazoles, which are heterocyclic compounds with a 5-membered ring of four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “(1-phenyl-1H-pyrazol-4-yl)methanol” consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a pyrazol-4-yl group (a 5-membered ring with 3 carbon atoms and 2 nitrogen atoms) through a methanol group .Physical And Chemical Properties Analysis
“(1-phenyl-1H-pyrazol-4-yl)methanol” is a solid compound . Its molecular weight is 174.199 .Aplicaciones Científicas De Investigación
Cytotoxic Agents in Cancer Research
This compound has been used in the design and synthesis of novel derivatives that exhibit significant in vitro cytotoxic efficiency . These derivatives have shown promising activity against cancer cells, with some exhibiting greater capability than standard reference drugs .
Antileishmanial and Antimalarial Agents
Researchers have evaluated the compound for its antileishmanial and antimalarial activities . Molecular simulation studies have justified its potent activity against parasites, making it a candidate for further drug development .
Synthesis of Heterocycles
The compound has been utilized to produce new heterocycles, which are important in medicinal chemistry. These heterocycles can be used for various biological assays and have potential applications in drug discovery .
Supramolecular Chemistry
Studies have used derivatives of this compound to assess their role in supramolecular structures . Understanding how small structural changes affect the supramolecular environment is crucial for the development of new materials .
Drug Discovery
The pyrazole scaffold, which includes (1-phenyl-1H-pyrazol-4-yl)methanol, is widely applied in drug discovery due to its versatility and range of biological activities .
Agrochemistry Applications
Pyrazoles, including this compound, are used in agrochemistry for developing new pesticides and herbicides, contributing to more efficient crop protection strategies .
Coordination Chemistry
In coordination chemistry, this compound can act as a ligand to form complexes with various metals, which can be used in catalysis or material science .
Organometallic Chemistry
The compound finds application in organometallic chemistry where it can be used to synthesize organometallic compounds with potential industrial and pharmaceutical applications .
Each application mentioned above represents a unique field where (1-phenyl-1H-pyrazol-4-yl)methanol plays a pivotal role. The compound’s versatility makes it an important subject for ongoing scientific research across various disciplines.
For further details on each application, you may refer to the provided references.
Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl) … Synthesis, antileishmanial, antimalarial evaluation and molecular … Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5 …
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound is a part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
A related compound, a novel choline analog, has been shown to interact with muscarinic receptors . This suggests that (1-phenyl-1H-pyrazol-4-yl)methanol might also interact with similar targets, leading to changes in cellular processes.
Biochemical Pathways
Based on the potential interaction with muscarinic receptors, it could be inferred that this compound might influence cholinergic signaling pathways . These pathways play crucial roles in various physiological processes, including neurotransmission and regulation of heart rate.
Result of Action
Based on the potential interaction with muscarinic receptors, it could be inferred that this compound might influence cellular processes regulated by these receptors, such as neurotransmission and heart rate regulation .
Propiedades
IUPAC Name |
(1-phenylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-7,13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPVQFRIXFGLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356391 | |
| Record name | (1-phenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyl-1H-pyrazol-4-yl)methanol | |
CAS RN |
70817-26-4 | |
| Record name | (1-phenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications were made to the parent compound (1-phenyl-1H-pyrazol-4-yl)methanol, and how did these modifications affect the biological activity?
A1: The research [, ] focused on synthesizing ω-dialkylaminoalkyl ethers of phenyl-(5-substituted 1-phenyl-1H-pyrazol-4-yl)methanols. This involved a multi-step process:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

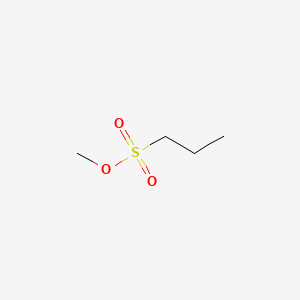
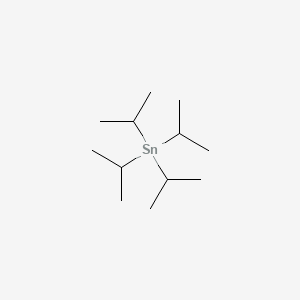
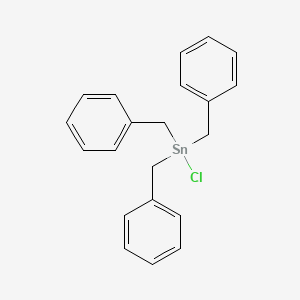

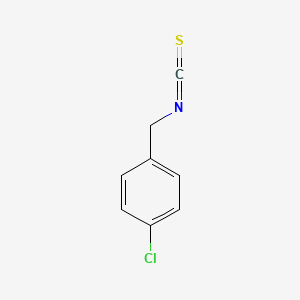

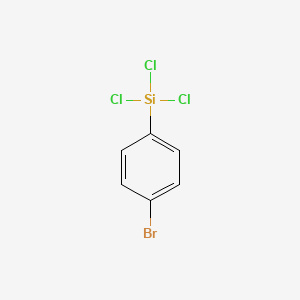
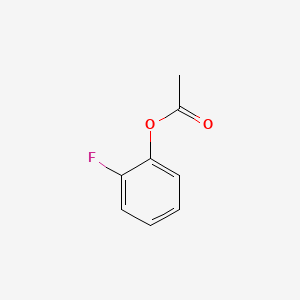
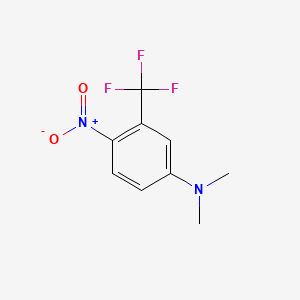
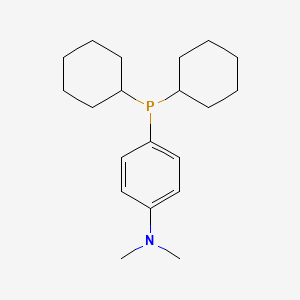
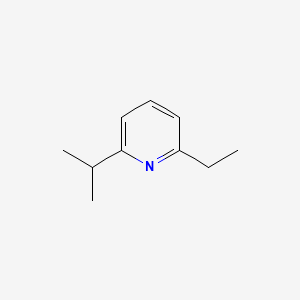
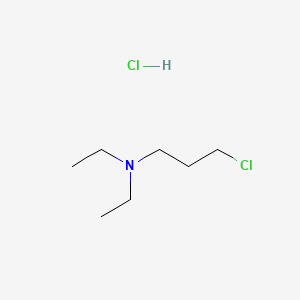

![N-[(Benzyloxy)carbonyl]leucyltyrosine](/img/structure/B1580682.png)